6,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone
Overview
Description
6,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is a useful research compound. Its molecular formula is C18H16F3NO and its molecular weight is 319.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.11839862 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiotonic Activity
A study on 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives, including compounds structurally related to 6,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone, reported cardiotonic activity. These compounds demonstrated positive inotropic effects and increased cardiac contractility in animal models. One compound, identified as UK-61,260, showed potent activity and is undergoing clinical evaluation for congestive heart failure patients (Alabaster et al., 1989).
Synthetic Applications
The compound has been involved in synthetic studies for creating novel heterocyclic structures. For instance, reactions of heterocyclic quinone methides led to the synthesis of diverse quinolinone derivatives, highlighting the versatility of quinolinone compounds in organic synthesis (Chauncey & Grundon, 1990).
Microwave Promoted Domino Reactions
Research has developed efficient methods for the synthesis of spirooxindole derivatives through microwave-promoted multicomponent domino reactions. This showcases the utility of quinolinone derivatives in facilitating rapid and high-yield synthesis of complex heterocycles (Ghahremanzadeh et al., 2014).
Spectral Analysis and Quantum Chemical Studies
Another study focused on the synthesis and characterization of novel quinolinone derivatives, conducting detailed spectral analysis (FT-IR, 1H NMR, 13C NMR, UV–visible) and quantum chemical studies. These studies provide insights into the electronic properties, hyperpolarizability, and potential nonlinear optical behavior of these compounds (Fatma et al., 2015).
Fluorescent Properties and Molecular Logic Switches
Quinolinone derivatives have been examined for their photophysical properties, demonstrating potential as molecular logic switches. This application is particularly interesting for the development of advanced materials in electronics and photonics (Uchacz et al., 2016).
Properties
IUPAC Name |
6,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c1-10-7-14-13(9-17(23)22-16(14)8-11(10)2)12-5-3-4-6-15(12)18(19,20)21/h3-8,13H,9H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFGRBUCQYVCST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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